3-Methylazetidine-1-sulfonamide

Description

BenchChem offers high-quality 3-Methylazetidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylazetidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

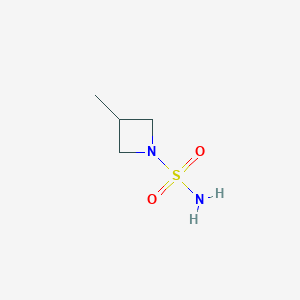

Structure

3D Structure

Properties

IUPAC Name |

3-methylazetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSGFRVSZZIUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methylazetidine-1-sulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methylazetidine-1-sulfonamide

Introduction

3-Methylazetidine-1-sulfonamide is a functionalized, four-membered heterocyclic compound that holds significant promise as a versatile building block in modern medicinal chemistry. The azetidine ring, a saturated heterocycle containing a nitrogen atom, is a "privileged" scaffold in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to lead compounds.[1][2][3] The incorporation of a methyl group at the 3-position introduces a chiral center and a specific steric profile, while the N-sulfonamide moiety acts as a key functional handle, influencing the electronic properties of the ring and providing a site for further chemical modification.

This technical guide provides a comprehensive overview of the core chemical properties of 3-Methylazetidine-1-sulfonamide, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, plausible synthetic routes with detailed experimental rationale, expected spectral signatures for structural verification, key reactivity patterns, and essential safety protocols.

Physicochemical and Structural Properties

The fundamental properties of 3-Methylazetidine-1-sulfonamide are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry workflows.

| Property | Value | Source(s) |

| CAS Number | 1418112-83-0 | [4] |

| Molecular Formula | C₄H₁₀N₂O₂S | [4] |

| Molecular Weight | 150.20 g/mol | [4] |

| Physical Form | Solid or liquid | |

| Purity (Typical) | ≥97% | [5] |

| IUPAC Name | 3-methylazetidine-1-sulfonamide | [4] |

| InChI Key | AVSGFRVSZZIUNB-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1CN(C1)S(=O)(=O)N | [4] |

| Topological Polar Surface Area | 71.8 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Storage Conditions | Sealed in a dry environment at room temperature. |

Structural Diagram

The chemical structure of 3-Methylazetidine-1-sulfonamide, highlighting the strained four-membered ring and the key functional groups.

Caption: Structure of 3-Methylazetidine-1-sulfonamide.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for 3-Methylazetidine-1-sulfonamide is not prominently documented, a logical and robust synthetic strategy can be designed based on established methodologies for constructing N-sulfonylated azetidines.[6][7][8] The most direct approach involves a two-step sequence: the synthesis of the 3-methylazetidine precursor, followed by its reaction with a suitable sulfonamide source.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis workflow.

Experimental Protocol: A Representative Synthesis

Part 1: Synthesis of 3-Methylazetidine Hydrochloride (Adapted from established azetidine syntheses[9][10])

-

Ring Formation: To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as butanol, add potassium carbonate (2.0 eq) and a catalytic amount of water. Heat the mixture to reflux.

-

Add 1-bromo-3-chloro-2-methylpropane (1.1 eq) dropwise over 1 hour. Maintain reflux for 12-18 hours, monitoring the reaction by TLC or GC-MS.

-

Causality: Benzhydrylamine serves as a bulky protecting group for the nitrogen, preventing over-alkylation and facilitating the initial cyclization. The base is crucial for scavenging the HBr and HCl generated during the double SN2 reaction. Water can promote the reaction by aiding the dissolution of the inorganic base.[9]

-

-

Work-up and Isolation: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield crude N-benzhydryl-3-methylazetidine.

-

Deprotection: Dissolve the crude intermediate in methanol and add hydrochloric acid (1.1 eq). Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir at 40-50°C until hydrogen uptake ceases.

-

Causality: Hydrogenolysis is a standard and clean method for cleaving benzyl-type protecting groups. The acidic conditions ensure the product is protonated and stable as its hydrochloride salt, which is typically a crystalline solid that is easier to isolate and purify than the volatile free base.

-

-

Final Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 3-methylazetidine hydrochloride as a solid.

Part 2: Synthesis of 3-Methylazetidine-1-sulfonamide

-

Free Base Liberation: Suspend 3-methylazetidine hydrochloride (1.0 eq) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (TEA, 2.2 eq) dropwise and stir for 30 minutes.

-

Causality: The sulfonylation reaction requires the nucleophilic free amine. TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt and the HCl generated in the subsequent step.

-

-

Sulfonylation: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in DCM. Add this solution dropwise to the cold 3-methylazetidine free base solution.

-

Causality: Sulfamoyl chloride is a direct and reactive agent for introducing the -SO₂NH₂ group. The reaction is exothermic, so maintaining a low temperature is critical to prevent side reactions and degradation.

-

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 3-Methylazetidine-1-sulfonamide.

Spectroscopic Characterization

Structural confirmation of 3-Methylazetidine-1-sulfonamide relies on a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - -CH₃ group: A doublet around 1.1-1.3 ppm. - -CH- group (C3): A multiplet (septet or similar) around 2.5-2.8 ppm. - -CH₂- groups (C2, C4): Two distinct multiplets in the range of 3.5-4.0 ppm, likely showing complex splitting due to coupling with each other and the C3 proton. - -NH₂ group: A broad singlet around 4.5-5.5 ppm, whose chemical shift is dependent on concentration and solvent. |

| ¹³C NMR | - -CH₃ carbon: A signal around 15-20 ppm. - -CH- carbon (C3): A signal around 30-35 ppm. - -CH₂- carbons (C2, C4): Signals in the region of 50-55 ppm. Due to the symmetry of the sulfonamide group, the two methylene carbons (C2 and C4) may appear as a single signal. |

| IR Spectroscopy | - N-H stretch: Two bands characteristic of a primary sulfonamide (asymmetric and symmetric stretching) around 3350 and 3250 cm⁻¹.[11][12] - C-H stretch: Aliphatic C-H stretching just below 3000 cm⁻¹. - S=O stretch: Two strong absorption bands for the sulfonyl group (asymmetric and symmetric stretching) in the regions of 1350-1315 cm⁻¹ and 1160-1120 cm⁻¹. - S-N stretch: A band around 900-950 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 150. - Key Fragments: Loss of the sulfonamide group (-SO₂NH₂) resulting in a fragment at m/z = 70 (C₄H₈N⁺). Loss of a methyl group (-CH₃) from the parent ion leading to a fragment at m/z = 135. Cleavage of the azetidine ring would also produce characteristic fragments. |

Chemical Reactivity and Applications

The reactivity of 3-Methylazetidine-1-sulfonamide is dominated by the interplay between the strained four-membered ring and the electron-withdrawing N-sulfonyl group.

Ring Strain-Driven Reactions

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or with Lewis acid activation.[3] This provides a powerful synthetic route to functionalized 1,3-aminopropanol derivatives.

Caption: Nucleophilic ring-opening of the azetidine core.

-

Expert Insight: The regioselectivity of the ring-opening is an important consideration. Nucleophilic attack will preferentially occur at the less sterically hindered methylene carbons (C2/C4). The electron-withdrawing sulfonamide group enhances the electrophilicity of these carbons, facilitating the reaction.

Sulfonamide Group Reactivity

The sulfonamide moiety is generally stable but offers opportunities for modification. The acidic N-H protons can be deprotonated with a strong base to generate an anion, which can then be alkylated or used in other coupling reactions. Furthermore, the entire N-sulfonyl group can be cleaved under specific reductive conditions (e.g., using Red-Al or dissolving metal reduction), revealing the secondary amine of the parent 3-methylazetidine.[13] This makes the sulfonamide a potential "traceless" activating group.

Applications in Drug Discovery

As a building block, 3-Methylazetidine-1-sulfonamide is valuable for:

-

Scaffold Hopping: Replacing larger, more lipophilic rings (like piperidine or pyrrolidine) to improve aqueous solubility and reduce molecular weight.

-

Vectorial Exit: The defined geometry of the azetidine ring allows chemists to project substituents into specific regions of a protein's binding pocket.

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other hydrogen bond donors like amides or carboxylic acids.

Safety and Handling

3-Methylazetidine-1-sulfonamide is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: [14][15]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

-

Conclusion

3-Methylazetidine-1-sulfonamide emerges as a highly functionalized and synthetically attractive building block. Its chemical properties are defined by the inherent ring strain of the azetidine core, which allows for controlled ring-opening reactions, and the versatile N-sulfonamide group, which modulates reactivity and serves as a handle for further derivatization. A clear understanding of its synthesis, spectroscopic identity, and reactivity profile, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage this compound in the design and discovery of novel therapeutic agents.

References

-

Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). National Library of Medicine. Retrieved from [Link]

-

Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). (n.d.). ResearchGate. Retrieved from [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2020). National Institutes of Health. Retrieved from [Link]

- US Patent US4966979A - Process for synthesis of azetidine and novel intermediates therefor. (1990). Google Patents.

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. (2014). PubMed. Retrieved from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

-

Azetidine: Basicity and Preparation. (2020). YouTube. Retrieved from [Link]

-

3-Methylazetidine. (n.d.). PubChem. Retrieved from [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives. (2000). Google Patents.

-

Methods for the synthesis of azetidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. (2022). MDPI. Retrieved from [Link]

-

Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. Retrieved from [Link]

-

3-Methylazetidine-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Novel Sulfonamide Derivatives. (2024). MDPI. Retrieved from [Link]

-

MS/MS interpretation. (n.d.). ResearchGate. Retrieved from [Link]

- US Patent US8207355B2 - Method for preparing azetidine derivatives. (2012). Google Patents.

-

The infrared spectra of some sulphonamides. (1952). Royal Society of Chemistry. Retrieved from [Link]

-

Azetidine, N-methyl-. (n.d.). PubChem. Retrieved from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). National Institutes of Health. Retrieved from [Link]

-

Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]

-

INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (1963). PubMed. Retrieved from [Link]

-

3-(METHYLAMINO)AZETIDINE DIHYDROCHLORIDE(136293-86-2) 1H NMR spectrum. (n.d.). ChemBK. Retrieved from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2018). MDPI. Retrieved from [Link]

-

Study by mass spectrometry of amino acid sequences in peptides containing histidine. (1970). National Institutes of Health. Retrieved from [Link]

-

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometric observation of a peptide triplet induced by thermal cleavage of cystine. (2001). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 3-Methylazetidine-1-sulfonamide | C4H10N2O2S | CID 71487580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-methylazetidine-1-sulfonamide 97% | CAS: 1418112-83-0 | AChemBlock [achemblock.com]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methylazetidine-1-sulfonamide

CAS Number: 1418112-83-0 Molecular Formula: C₄H₁₀N₂O₂S Molecular Weight: 150.2 g/mol [1]

This technical guide provides a comprehensive overview of 3-Methylazetidine-1-sulfonamide, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The unique structural combination of a strained azetidine ring and a sulfonamide moiety imparts desirable physicochemical properties, making it a valuable scaffold in medicinal chemistry.

Introduction: The Scientific Rationale

The incorporation of small, strained ring systems like azetidine into drug candidates has become a prominent strategy in modern medicinal chemistry. The four-membered azetidine ring introduces a degree of conformational rigidity that can enhance binding affinity and selectivity for biological targets.[2][3] Furthermore, this scaffold can improve key pharmacokinetic properties such as metabolic stability and aqueous solubility.[4]

The sulfonamide group is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory effects.[2] The combination of these two moieties in 3-Methylazetidine-1-sulfonamide creates a versatile building block with significant potential for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[4][5]

Physicochemical and Safety Data

A summary of the key physicochemical properties of 3-Methylazetidine-1-sulfonamide is presented in the table below. This data is essential for experimental design, formulation development, and safety assessments.

| Property | Value | Source |

| CAS Number | 1418112-83-0 | [1][2][6] |

| Molecular Formula | C₄H₁₀N₂O₂S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| Physical Form | Solid or liquid | [2] |

| Purity | Typically ≥97% | |

| Storage Conditions | Sealed in a dry environment at room temperature | [2] |

| InChI Key | AVSGFRVSZZIUNB-UHFFFAOYSA-N | [1][2] |

Safety Information:

3-Methylazetidine-1-sulfonamide is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

Synthesis of 3-Methylazetidine-1-sulfonamide: A Representative Protocol

Overall Reaction Scheme:

A representative synthetic scheme for 3-Methylazetidine-1-sulfonamide.

Step 1: Synthesis of 3-Methylazetidine (Starting Material)

The synthesis of the 3-methylazetidine starting material can be achieved through various established routes, often involving the cyclization of a suitably substituted propane derivative. One common approach involves the reaction of a primary arylmethylamine with a 1,3-dihalopropane derivative, followed by deprotection.

Step 2: N-Sulfonylation of 3-Methylazetidine

The final step involves the reaction of 3-methylazetidine with a suitable sulfonating agent to form the N-unsubstituted sulfonamide. The use of sulfamoyl chloride in the presence of a non-nucleophilic base is a common and effective method.

Experimental Protocol: Synthesis of 3-Methylazetidine-1-sulfonamide

Materials:

-

3-Methylazetidine

-

Sulfamoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add 3-methylazetidine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methylazetidine-1-sulfonamide.

Analytical Characterization

The structural confirmation and purity assessment of 3-Methylazetidine-1-sulfonamide are critical for its application in research and development. The following analytical techniques are recommended for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the 3-position (a multiplet), and the methylene protons on the azetidine ring (multiplets). The protons of the sulfonamide NH₂ group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the methine carbon, and the methylene carbons of the azetidine ring.[7]

High-Performance Liquid Chromatography (HPLC):

Due to its polar nature, a robust HPLC method for purity analysis would likely employ a polar-embedded column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8] A typical mobile phase could consist of a gradient of acetonitrile and water with a suitable additive like formic acid or ammonium acetate to ensure good peak shape. Detection can be achieved using a UV detector (if the molecule has a chromophore, though less likely for this structure) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[8][9]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 3-Methylazetidine-1-sulfonamide make it an attractive scaffold for the design of novel therapeutic agents.

Central Nervous System (CNS) Disorders:

Azetidine derivatives have been extensively explored for their potential in treating CNS disorders.[4][5] The rigid azetidine core can help in orienting pharmacophoric groups for optimal interaction with CNS targets such as receptors and transporters. The introduction of the sulfonamide group can further modulate the physicochemical properties to enhance blood-brain barrier penetration.

Enzyme Inhibition:

The sulfonamide moiety is a known zinc-binding group and is a key feature in many enzyme inhibitors, most notably carbonic anhydrase inhibitors.[10] The 3-methylazetidine portion of the molecule can be elaborated to introduce substituents that interact with other regions of an enzyme's active site, potentially leading to potent and selective inhibitors for various therapeutic targets.

Bioisosteric Replacement:

The 3-methylazetidine group can serve as a bioisostere for other cyclic amines like piperidine or pyrrolidine, offering a different conformational profile and improved metabolic stability. This can be a valuable strategy in lead optimization to overcome liabilities associated with other ring systems.

Potential applications of 3-Methylazetidine-1-sulfonamide in drug discovery.

Conclusion

3-Methylazetidine-1-sulfonamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a sulfonamide functional group provides a foundation for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of its properties, a representative synthesis, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

Sources

- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methylazetidine-3-sulfonyl chloride | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Methylazetidine-1-sulfonamide

Introduction

In the landscape of modern drug discovery, the adage "a compound is its properties" has never been more resonant. The journey from a promising hit to a viable clinical candidate is fundamentally governed by a molecule's physicochemical characteristics. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, its formulation potential, and its ultimate therapeutic efficacy. This guide provides an in-depth analysis of 3-Methylazetidine-1-sulfonamide, a molecule of interest featuring a strained azetidine ring coupled with a sulfonamide functional group.

As Senior Application Scientists, our perspective is rooted in the practical application of data. This document is therefore structured not as a static data sheet, but as a dynamic guide. We will not only present the known and predicted properties of this compound but also delve into the causality behind the experimental methodologies required for their validation. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with a robust framework for their own investigations. Every claim and protocol is grounded in authoritative scientific principles and supported by verifiable references.

Section 1: Core Molecular Identity and Structure

A complete understanding of a molecule begins with its fundamental structure and identifiers. These data form the bedrock upon which all other physicochemical assessments are built.

Chemical Structure:

Caption: 2D Structure of 3-Methylazetidine-1-sulfonamide.

The core structure consists of a four-membered azetidine ring, which imparts a degree of conformational rigidity and potential for unique vector interactions. The sulfonamide group is a well-known pharmacophore, often acting as a hydrogen bond donor and acceptor.

Table 1: Fundamental Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methylazetidine-1-sulfonamide | [1] |

| CAS Number | 1418112-83-0 | [2] |

| Molecular Formula | C₄H₁₀N₂O₂S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| Canonical SMILES | CC1CN(C1)S(=O)(=O)N | [1] |

| InChIKey | AVSGFRVSZZIUNB-UHFFFAOYSA-N |[1] |

Section 2: Lipophilicity and Ionization State

The interplay between a molecule's lipophilicity (its affinity for a lipid-like environment) and its ionization state (governed by its pKa) is a critical determinant of its pharmacokinetic behavior.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity.[3][4] It directly influences membrane permeability, plasma protein binding, and metabolic pathways. A negative LogP value indicates a preference for the aqueous phase (hydrophilicity), while a positive value indicates a preference for the lipid phase (lipophilicity).[3]

-

Computed Value (XLogP3): -0.6[1]

Insight and Causality: The computed LogP of -0.6 suggests that 3-Methylazetidine-1-sulfonamide is predominantly hydrophilic. This is rationalized by the presence of multiple hydrogen bond acceptors (the two sulfonyl oxygens and the azetidine nitrogen) and a hydrogen bond donor (the sulfonamide N-H), which favor interaction with water.[1] This hydrophilicity implies that the compound is likely to have good aqueous solubility but may rely on mechanisms other than passive diffusion for efficient membrane translocation. For ionizable molecules, it is crucial to consider the distribution coefficient (LogD), which is the effective lipophilicity at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP Determination This method remains the gold standard for its direct measurement of partitioning.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methylazetidine-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Methylazetidine-1-sulfonamide, a heterocyclic scaffold of increasing interest in medicinal chemistry. Azetidine rings offer a unique three-dimensional profile that can enhance the physicochemical and pharmacological properties of drug candidates.[1][2] This document delves into the nuanced interplay between the puckered four-membered ring and the sulfonamide substituent, which dictates the molecule's overall topology. We will explore its synthesis, detailed conformational preferences determined by both computational modeling and experimental NMR spectroscopic techniques, and the implications of these structural features for rational drug design. The methodologies presented herein are detailed to provide a self-validating framework for researchers exploring this and related molecular scaffolds.

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Saturated nitrogen-containing heterocycles are privileged motifs in drug discovery, and among them, the azetidine ring has emerged as a valuable scaffold.[3] Possessing a ring strain of approximately 25.4 kcal/mol, azetidines strike a balance between the high reactivity of aziridines and the conformational flexibility of pyrrolidines.[4] This inherent strain provides unique reactivity while maintaining sufficient stability for practical handling.[5] The incorporation of an azetidine moiety can impart desirable properties to a molecule, including improved metabolic stability, aqueous solubility, and ligand efficiency by providing a rigid, three-dimensional exit vector from a core structure.[6]

The sulfonamide functional group is another cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anticancer agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, makes it a versatile component for engaging with biological targets. When appended to an azetidine ring, as in 3-Methylazetidine-1-sulfonamide, a complex conformational system is established, governed by the puckering of the four-membered ring, the rotational barrier of the N-S bond, and the stereochemical influence of the 3-methyl substituent. Understanding this system is paramount for designing molecules with optimal target engagement and drug-like properties.

Molecular Structure and Physicochemical Properties

3-Methylazetidine-1-sulfonamide is composed of a central four-membered azetidine ring, substituted at the 1-position with a sulfonamide group (-SO₂NH₂) and at the 3-position with a methyl group (-CH₃).

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₂S | [PubChem CID: 71487580][7] |

| Molecular Weight | 150.20 g/mol | [PubChem CID: 71487580][7] |

| Monoisotopic Mass | 150.04630 Da | [PubChem CID: 71487580][7] |

| XLogP3 | -0.6 | [PubChem CID: 71487580][7] |

| Hydrogen Bond Donors | 2 | [PubChem CID: 71487580][7] |

| Hydrogen Bond Acceptors | 4 | [PubChem CID: 71487580][7] |

| Rotatable Bond Count | 1 | [PubChem CID: 71487580][7] |

Synthesis and Characterization

The synthesis of 3-Methylazetidine-1-sulfonamide typically proceeds via a two-step sequence starting from the commercially available 3-methylazetidine hydrochloride. The protocol below outlines a standard laboratory procedure.

Experimental Protocol: Synthesis of 3-Methylazetidine-1-sulfonamide

Step 1: Neutralization of 3-Methylazetidine Hydrochloride

-

Dissolve 3-methylazetidine hydrochloride (1.0 eq) in a suitable aqueous base (e.g., 2M NaOH) at 0 °C to liberate the free amine.

-

Extract the free 3-methylazetidine into an organic solvent such as dichloromethane (DCM) or diethyl ether.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate in vacuo at low temperature to avoid volatilization of the low-boiling-point amine. Causality: The hydrochloride salt must be neutralized to provide the nucleophilic free amine required for the subsequent sulfonylation reaction.

Step 2: Sulfamoylation of 3-Methylazetidine

-

Prepare a solution of sulfamoyl chloride (prepared fresh from sulfuryl chloride and ammonia) or a protected equivalent in an anhydrous aprotic solvent like DCM or THF.

-

To a solution of the free 3-methylazetidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in anhydrous DCM at 0 °C, add the solution of the sulfamoylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-Methylazetidine-1-sulfonamide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity against reference data.

Conformational Analysis

The three-dimensional shape of 3-Methylazetidine-1-sulfonamide is primarily defined by two key conformational features: the puckering of the azetidine ring and the rotation around the sulfonamide N-S bond.

Azetidine Ring Puckering

Unlike planar cyclobutane, the azetidine ring is non-planar and adopts a puckered conformation to relieve torsional strain.[8] This puckering can be described by a dihedral angle (φ) between the C2-N1-C4 and C2-C3-C4 planes. The 3-methyl substituent can exist in one of two primary positions: pseudo-axial or pseudo-equatorial.

-

Pseudo-axial: The methyl group is oriented roughly perpendicular to the mean plane of the ring.

-

Pseudo-equatorial: The methyl group is oriented roughly within the mean plane of the ring.

Computational studies suggest that for 3-substituted azetidines, the equatorial conformation is generally favored to minimize steric interactions, but the energy difference can be small, allowing for a dynamic equilibrium in solution.[8]

Sulfonamide N-S Bond Rotation

The rotation around the N-S bond in sulfonamides is a subject of ongoing study. While historically debated, recent evidence from X-ray absorption spectroscopy and DFT calculations suggests that S-N π-bonding contributions are minimal, and rotational barriers are primarily influenced by steric and electrostatic repulsion.[9][10] The rotational barrier is significant enough to create distinct rotamers. For N,N-disubstituted sulfonamides, these barriers can be high (62–71 kJ·mol⁻¹), leading to observable non-equivalence in NMR spectra at room temperature.[11][12] For the primary sulfonamide in our title compound, the barrier is lower, but still influences the preferred orientation of the SO₂NH₂ group relative to the ring.

Methodologies for Conformational Study

A dual approach combining computational modeling and experimental NMR spectroscopy provides the most comprehensive understanding of the molecule's conformational landscape.

Computational Modeling Workflow

Computational chemistry allows for the prediction of stable conformers and the quantification of their relative energies.[13]

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify all low-energy ring puckering and N-S rotational states.

-

Geometry Optimization: Subject the identified low-energy conformers to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This refines the structures and energies.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K) based on their relative free energies to predict the dominant species in solution.

Experimental Verification via NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining molecular conformation in solution.[14] Key experiments include ¹H NMR for coupling constant analysis and 2D NOESY/ROESY for through-space correlations.[15]

-

Vicinal Coupling Constants (³J): The ³J value between protons on adjacent carbons (e.g., H2 and H3) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can infer the ring pucker. For azetidines, cis coupling constants are typically larger than trans coupling constants.[15]

-

Nuclear Overhauser Effect (NOE): A 2D NOESY or ROESY experiment reveals protons that are close in space (< 5 Å), irrespective of their bonding connectivity. The presence of a cross-peak between the C3-methyl protons and specific ring protons (e.g., H2/H4) can definitively distinguish between pseudo-axial and pseudo-equatorial conformations.

Implications for Drug Design

The conformational preference of 3-Methylazetidine-1-sulfonamide has direct consequences for its use as a drug scaffold.

-

Vectorial Projection: The pseudo-axial vs. pseudo-equatorial orientation of the methyl group dictates the vector in 3D space where further substituents can be placed. This is critical for optimizing interactions with a protein binding pocket.

-

Physicochemical Properties: The molecule's conformation influences its surface area and dipole moment, which in turn affect properties like solubility, permeability, and metabolic stability. For example, a more compact conformation may exhibit different membrane transit properties than a more extended one.

-

Target Engagement: The sulfonamide group's orientation relative to the ring determines which hydrogen bond donors and acceptors are presented to a biological target. Locking the molecule into a specific, bioactive conformation can significantly enhance binding affinity and selectivity.

Conclusion

3-Methylazetidine-1-sulfonamide is a conformationally constrained scaffold whose three-dimensional structure is governed by a delicate balance of azetidine ring puckering and N-S bond rotation. A thorough analysis using a combination of high-level computational modeling and advanced NMR spectroscopy is essential to fully characterize its conformational landscape. The insights gained from such studies are invaluable for medicinal chemists, enabling the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge and methodological framework for researchers to confidently explore and utilize this promising chemical motif in drug discovery programs.

References

-

Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link][4]

-

Singh, G., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19995942, 3-methylAzetidine. PubChem. Retrieved from [Link].[16]

-

Kost, D., Zeichner, A., & Sprecher, M. S. (1980). Barriers to rotation about the amide (N-CO) and sulphenamide (N-S) bonds in methyl n-arylsulphenyl-n-benzylurethanes. A simple molecular orbital model to explain substituent effects on sulphenamide rotational barriers. Journal of the Chemical Society, Perkin Transactions 2, (2), 317-325. [Link][17]

-

Yadav, P., & Sharma, A. K. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link][3]

-

Olson, N. A., et al. (2020). The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K-edge X-ray Absorption Spectroscopy. ChemRxiv. [Link][9]

-

Szymański, W., et al. (2002). Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. European Journal of Organic Chemistry, 2002(1), 161-170. [Link][11]

-

ResearchGate. (n.d.). Bond lengths in sulfonamide during N-S rotation (6-31G*). Retrieved from [Link].[10]

-

Szymański, W., et al. (2002). Study of Unusually High Rotational Barriers about S-N Bonds in Nonafluorobutane-1-sulfonamides: The Electronic Nature of the Torsional Effect. Semantic Scholar. [Link][12]

-

Dmytriv, Y., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link][2]

-

Faizi, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1017. [Link][18]

-

Xu, S., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 731-744. [Link][19]

-

Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(8), 1125-1136. [Link][20]

-

MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved from [Link][13]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25159188, 3-Methylazetidine hydrochloride. PubChem. Retrieved from [Link].[21]

-

Christie, M. D., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 145(31), 17351-17359. [Link][22]

-

Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link][23]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][15]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68457867, 3-Methyl-3-(1-methylethoxy)-azetidine HCl. PubChem. Retrieved from [Link].[24]

-

Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1773-1778. [Link][6]

-

Kumar, V., et al. (2019). A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. Angewandte Chemie International Edition, 58(50), 18019-18023. [Link][25]

-

ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds... Retrieved from [Link].[26]

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-10. [Link][8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71487580, 3-Methylazetidine-1-sulfonamide. PubChem. Retrieved from [Link].[7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylazetidine-1-sulfonamide | C4H10N2O2S | CID 71487580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Study of Unusually High Rotational Barriers about S-N Bonds in Nonafluorobutane-1-sulfonamides: The Electronic Nature of the Torsional Effect | Semantic Scholar [semanticscholar.org]

- 13. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 14. benchchem.com [benchchem.com]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. 3-methylAzetidine | C4H9N | CID 19995942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cris.bgu.ac.il [cris.bgu.ac.il]

- 18. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3-Methylazetidine hydrochloride | C4H10ClN | CID 25159188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 24. 3-Methyl-3-(1-methylethoxy)-azetidine HCl | C7H16ClNO | CID 68457867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Methylazetidine-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 3-Methylazetidine-1-sulfonamide. As a molecule of interest in medicinal chemistry, a thorough understanding of its structural and electronic characteristics is paramount for its application in drug discovery and development. This document synthesizes predicted spectroscopic data based on established principles and data from analogous structures, offering a valuable resource for the synthesis, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

3-Methylazetidine-1-sulfonamide incorporates a strained four-membered azetidine ring, a methyl substituent, and a sulfonamide functional group. This unique combination of structural motifs results in a distinct spectroscopic fingerprint. The strained azetidine ring influences the chemical environment of adjacent protons and carbons, while the sulfonamide group introduces characteristic infrared absorption bands and NMR signals.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 3-Methylazetidine-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 3-Methylazetidine-1-sulfonamide are presented below. These predictions are based on the analysis of structurally similar azetidine derivatives and sulfonamides.[1][2][3]

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for 3-Methylazetidine-1-sulfonamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0 - 4.2 | t | 2H | H-2, H-4 (axial) | Protons on carbons adjacent to the nitrogen in the azetidine ring are deshielded and expected to appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~3.6 - 3.8 | t | 2H | H-2, H-4 (equatorial) | Equatorial protons are typically more shielded than axial protons in azetidine rings. |

| ~2.8 - 3.0 | m | 1H | H-3 | The methine proton at the 3-position will be a multiplet due to coupling with the adjacent CH₂ protons and the methyl group protons. |

| ~1.2 - 1.4 | d | 3H | -CH₃ | The methyl group protons will appear as a doublet due to coupling with the methine proton at the 3-position. |

| ~7.0 - 7.5 | br s | 2H | -SO₂NH₂ | The protons of the sulfonamide group are typically broad and their chemical shift can be solvent-dependent.[4] |

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data for 3-Methylazetidine-1-sulfonamide

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~50 - 55 | C-2, C-4 | Carbons directly attached to the nitrogen in the azetidine ring are deshielded. |

| ~30 - 35 | C-3 | The methine carbon at the 3-position is expected in this region. |

| ~15 - 20 | -CH₃ | The methyl carbon is typically found in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 3-Methylazetidine-1-sulfonamide are summarized below, with correlations to specific vibrational modes.[5][6]

Table 3: Predicted IR Absorption Bands for 3-Methylazetidine-1-sulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3390 - 3320 | Medium | N-H | Asymmetric stretching of SO₂NH₂[5] |

| 3280 - 3220 | Medium | N-H | Symmetric stretching of SO₂NH₂[5] |

| 2960 - 2850 | Medium | C-H | Stretching of aliphatic CH, CH₂, and CH₃ groups |

| 1345 - 1315 | Strong | S=O | Asymmetric stretching of SO₂[5] |

| 1185 - 1145 | Strong | S=O | Symmetric stretching of SO₂[5] |

| 925 - 905 | Medium | S-N | Stretching of the sulfonamide S-N bond[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 3-Methylazetidine-1-sulfonamide (C₄H₁₀N₂O₂S), the molecular weight is 150.20 g/mol .

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry of 3-Methylazetidine-1-sulfonamide is expected to yield a molecular ion peak (M⁺) at m/z 150. Subsequent fragmentation would likely involve the loss of key functional groups.

Caption: Predicted major fragmentation pathways for 3-Methylazetidine-1-sulfonamide.

-

Loss of the sulfonamide group: Cleavage of the N-S bond would result in a fragment corresponding to the 3-methylazetidinyl cation at m/z 70.

-

Loss of the methyl group: Fragmentation involving the loss of the methyl radical would produce a fragment at m/z 135.

-

Sulfonamide fragment: The sulfonamide group itself could be observed as a fragment at m/z 80.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3-Methylazetidine-1-sulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Determine the chemical shifts of the carbon signals.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methylazetidine-1-sulfonamide. The presented NMR, IR, and MS data, along with the underlying principles of interpretation, serve as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds. Experimental verification of this data is crucial for definitive structural confirmation.

References

- B. Thimme Gowda, K. Jyothi, and J. D'Souza. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

-

Synthesis and characterization of some Azetidines derivatives. (2018). College of Science Repository. Available at: [Link]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2015). PMC - NIH. Available at: [Link]

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 168-176.

- Kowalik, M., et al. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Available at: [Link]

- Popova, A., et al. (2007). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1762.

Sources

Foreword: The Critical Role of Foundational Physicochemical Profiling

An In-Depth Technical Guide to the Solubility and Stability of 3-Methylazetidine-1-sulfonamide

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical, and often underestimated, of these evaluations are the fundamental assessments of solubility and chemical stability. These properties are not mere data points; they are the bedrock upon which formulation, dosing, pharmacokinetics, and ultimately, the safety and efficacy of a therapeutic agent are built. An otherwise potent molecule can fail catastrophically if it cannot be adequately dissolved and delivered to its target or if it degrades into inactive or potentially toxic byproducts.

This guide focuses on 3-Methylazetidine-1-sulfonamide , a molecule of interest due to its composite structure, featuring both a strained azetidine ring and a sulfonamide functional group. The azetidine moiety is increasingly utilized in medicinal chemistry to improve properties like metabolic stability and aqueous solubility, while the sulfonamide group is a well-established pharmacophore.[1] Understanding the interplay of these structural features is key to predicting and managing the molecule's behavior.

The purpose of this document is to provide a comprehensive, practical framework for the thorough characterization of 3-Methylazetidine-1-sulfonamide. It moves beyond simple data presentation to explain the causality behind the experimental design, grounding every protocol in the authoritative standards of the International Council for Harmonisation (ICH). As your guide, I will lead you through the necessary steps to build a robust data package, enabling informed decisions in the development of this or structurally related compounds.

Part 1: Physicochemical Profile and Solubility Assessment

The first step in characterizing any new chemical entity is to establish its fundamental physicochemical properties and its behavior in aqueous environments. This section details the theoretical underpinnings and provides actionable protocols for quantifying the solubility of 3-Methylazetidine-1-sulfonamide.

Core Physicochemical Properties

A molecule's inherent properties govern its interactions with solvents and biological systems. The following table summarizes the key identifiers and predicted characteristics for 3-Methylazetidine-1-sulfonamide.

| Property | Value | Significance in Drug Development |

| CAS Number | 1418112-83-0[2] | Unique chemical identifier for tracking and regulatory purposes. |

| Molecular Formula | C₄H₁₀N₂O₂S | Defines the elemental composition of the molecule. |

| Molecular Weight | 150.20 g/mol | Influences diffusion rates and membrane transport. |

| Predicted logP | -0.9 to -0.5 | Predicts the lipophilicity ("oil-loving") vs. hydrophilicity ("water-loving") balance. A negative value suggests good aqueous solubility but may indicate challenges with membrane permeability. |

| Predicted pKa | ~9.5-10.5 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic. This pKa value indicates the molecule will be predominantly in its neutral form across the physiological pH range (1-8), which significantly impacts its solubility profile. |

Understanding Aqueous Solubility: Kinetic vs. Thermodynamic

Aqueous solubility is not a single value but is defined by the experimental conditions under which it is measured. Two key types are critical in drug discovery:

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound, predissolved in an organic solvent like DMSO, stays in an aqueous solution upon dilution.[3][4][5] It measures the rate of precipitation and is invaluable for early-stage screening to quickly flag compounds with potential solubility liabilities.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a compound in a saturated solution after an extended period of equilibration (e.g., 24-48 hours) with an excess of solid material.[3][4][6] This is the gold-standard measurement required for lead optimization, formulation development, and regulatory submissions.

For 3-Methylazetidine-1-sulfonamide, the presence of the polar sulfonamide group and the nitrogen of the azetidine ring suggests a hydrophilic nature, consistent with its predicted negative logP.[7] However, this must be confirmed experimentally across a physiologically relevant pH range.

Experimental Workflow: Thermodynamic Solubility

The following diagram and protocol outline the industry-standard Shake-Flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask

Objective: To determine the equilibrium solubility of 3-Methylazetidine-1-sulfonamide in buffers simulating gastric fluid (pH 1.2) and intestinal/blood pH (pH 6.8 and 7.4).

Materials:

-

3-Methylazetidine-1-sulfonamide (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Buffer solution, pH 6.8 (simulated intestinal fluid)

-

Buffer solution, pH 1.2 (simulated gastric fluid, 0.1 M HCl)

-

Microcentrifuge tubes or glass vials

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Calibrated analytical balance

-

HPLC-UV or LC-MS system

Methodology:

-

Preparation: Add an excess amount (approximately 2 mg) of solid 3-Methylazetidine-1-sulfonamide to a series of vials (in triplicate for each pH condition).

-

Solvent Addition: Add 1.0 mL of the respective aqueous buffer (pH 1.2, 6.8, and 7.4) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. Causality: This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To obtain a clear supernatant, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter the suspension using a 0.22 µm chemical-resistant syringe filter. Trustworthiness: This step is critical to ensure no solid particulates are carried over, which would artificially inflate the measured solubility.

-

-

Sample Preparation for Analysis: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant and dilute it with a suitable mobile phase or solvent mixture to a concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[8] Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the final solubility in µg/mL or µM, accounting for the dilution factor.

Data Presentation: Solubility Profile

Results should be summarized in a clear, concise table.

| pH of Aqueous Buffer | Mean Solubility (µg/mL) | Standard Deviation | Solubility (mM) |

| 1.2 (Simulated Gastric) | |||

| 6.8 (Simulated Intestinal) | |||

| 7.4 (Physiological) |

Part 2: Chemical Stability and Forced Degradation

Assessing the intrinsic chemical stability of a molecule is a regulatory requirement and a fundamental component of risk assessment. Forced degradation (or stress testing) studies are performed to deliberately degrade the molecule under conditions more severe than those expected during storage.[9]

The primary goals of these studies are:

-

To identify likely degradation products and establish degradation pathways.[9][10]

-

To demonstrate the specificity and stability-indicating nature of the analytical method.

-

To inform formulation, packaging, and storage condition decisions.

Sulfonamides are generally stable but can be susceptible to specific degradation pathways, including hydrolysis (especially in acidic conditions), oxidation, and photolysis.[10][11][12]

Experimental Design: Forced Degradation Studies

The following diagram illustrates the parallel nature of a forced degradation study, where the parent compound is subjected to multiple stress conditions simultaneously.

Caption: Forced Degradation Study Workflow.

Protocol: Forced Degradation Stress Conditions

Objective: To achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are generated at sufficient levels for detection without completely consuming the parent drug.[13][14]

Stock Solution Preparation: Prepare a stock solution of 3-Methylazetidine-1-sulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

| Stress Condition | Protocol | Justification & Expected Outcome |

| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 8, 24 hours). Neutralize before analysis. | Sulfonamide bonds can be susceptible to acid-catalyzed hydrolysis.[11] This identifies potential cleavage of the S-N bond. |

| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at time points. Neutralize before analysis. | Sulfonamides are generally more stable to base than acid.[11][15] Comparing results with acid hydrolysis reveals pH-dependent stability. |

| Oxidative Degradation | Mix stock solution with 3% H₂O₂. Store at room temperature in the dark. Sample at time points. | The sulfur atom and potentially the azetidine ring can be sites of oxidation.[12] This simulates exposure to oxidative environmental factors. |

| Thermal Degradation | Incubate stock solution (in a neutral buffer) at 80°C. Sample at time points. | Assesses the intrinsic thermal stability of the molecule in the absence of other stressors. |

| Photostability | Expose solid powder and solution to a light source conforming to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m² UV).[16][17][18] Include a dark control. | Determines light sensitivity. Aromatic systems or strained rings can be susceptible to photolytic degradation. |

Developing and Validating a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

Key Requirements for a SIM:

-

Specificity: The method must be able to produce a response for the parent compound that is free from interference from degradants, impurities, or excipients.

-

Peak Purity: The chromatographic peak for the parent compound must be pure in all stressed samples. This is typically verified using a Photodiode Array (PDA) detector.

Protocol Outline:

-

Initial Method Development: Develop a reversed-phase HPLC method (e.g., C18 column) that gives a sharp, symmetrical peak for the parent compound.

-

Analysis of Stressed Samples: Inject samples from all forced degradation conditions into the HPLC system.

-

Method Optimization: Adjust the mobile phase composition, gradient, or other parameters to achieve baseline separation between the parent peak and all degradant peaks.

-

Validation: Once separation is achieved, perform a peak purity analysis on the parent peak in each stressed sample to confirm that no degradants are co-eluting.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the molecule's stability profile.

| Stress Condition | Duration | % Assay of Parent | % Degradation | Number of Degradants Detected |

| Control (Unstressed) | 24h | 100.0 | 0.0 | 0 |

| 0.1 M HCl, 60°C | 24h | |||

| 0.1 M NaOH, 60°C | 24h | |||

| 3% H₂O₂, RT | 24h | |||

| 80°C Heat | 24h | |||

| Photolytic (ICH Q1B) | - |

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 3-Methylazetidine-1-sulfonamide. By systematically executing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate a high-quality data package that is essential for decision-making at every stage of the drug development pipeline. This foundational knowledge of a molecule's physicochemical behavior is indispensable for mitigating risks, optimizing formulations, and ultimately, advancing safer and more effective therapeutic agents.

References

- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024-04-04). vertexaisearch.cloud.google.com.

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. link.springer.com. [Link]

-

Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (2025-08-06). . [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). resolvemass.ca. [Link]

-

Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) - MDPI. . [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. database.ich.org. [Link]

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020-02-18). . [Link]

- US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.

-

Azetidine - Solubility of Things. solubilityofthings.com. [Link]

-

Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (2018-11-01). pubmed.ncbi.nlm.nih.gov. [Link]

-

CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. nucleus.iaea.org. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. . [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22). pubs.acs.org. [Link]

-

Stress responses and biological residues of sulfanilamide antibiotics in Arabidopsis thaliana. (2025-08-06). . [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. . [Link]

-

Hydrolysis of sulphonamides in aqueous solutions - Sci-Hub. sci-hub.se. [Link]

-

(PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015 - ResearchGate. . [Link]

-

Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. . [Link]

-

Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. (2018-08-24). . [Link]

- US8207355B2 - Method for preparing azetidine derivatives - Google Patents.

-

Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water | ACS Omega - ACS Publications. (2023-07-21). pubs.acs.org. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. . [Link]

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. ymerdigital.com. [Link]

-

Studies on sulfonamide degradation products | Download Table - ResearchGate. . [Link]

-

Structure of azetidine‐containing compounds found in nature - ResearchGate. . [Link]

-

Biodegradability properties of sulfonamides in activated sludge - Oxford Academic. academic.oup.com. [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. . [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. . [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. . [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. . [Link]

-

A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. . [Link]

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. caronproducts.com. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. . [Link]

-

Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (2022-06-21). pubs.acs.org. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025-09-20). . [Link]

-

Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9) - Cheméo. . [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. . [Link]

-

A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC - NIH. (2025-09-05). . [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-methylazetidine-1-sulfonamide | 1418112-83-0 [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. asianpubs.org [asianpubs.org]